![molecular formula C20H36O4 B8101260 (2R,3R,4S)-4-hydroxy-3-(7-hydroxyheptyl)-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentan-1-one](/img/structure/B8101260.png)
(2R,3R,4S)-4-hydroxy-3-(7-hydroxyheptyl)-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentan-1-one
描述
前列腺素 D1 醇是前列腺素 D1 的合成类似物,其中在 C-1 位置的羧基被伯醇取代。前列腺素是一组从脂肪酸衍生的具有生理活性的脂类化合物。它们对动物具有多种类激素的作用。 前列腺素 D1 醇并非天然存在,而是为研究目的而合成的 .
准备方法
合成路线和反应条件: 前列腺素 D1 醇的合成涉及对前列腺素 D1 的修饰。在 C-1 位置的羧基被伯醇基取代。这种转变可以通过各种有机合成技术实现,包括还原反应和酯化反应,然后是水解反应。
工业生产方法: 虽然关于前列腺素 D1 醇的大规模工业生产的信息有限,但它通常是在研究实验室中使用标准有机合成方法合成的。 该过程涉及多个步骤,包括官能团的保护和脱保护、选择性还原以及色谱等纯化技术 .
反应类型:
氧化: 前列腺素 D1 醇可以发生氧化反应,其中伯醇基转化为羧酸。
还原: 该化合物可以还原形成各种衍生物,具体取决于所使用的试剂和条件。
取代: 前列腺素 D1 醇可以参与取代反应,其中羟基被其他官能团取代。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 常用还原剂包括氢化铝锂和硼氢化钠。
取代: 氯化亚砜和三溴化磷等试剂可以促进取代反应。
主要生成产物: 这些反应生成的产物主要取决于所使用的特定条件和试剂。 例如,前列腺素 D1 醇的氧化可以生成前列腺素 D1 羧酸,而还原可以生成各种醇衍生物 .
科学研究应用
前列腺素 D1 醇在科学研究中具有多种应用:
化学: 它被用作模型化合物来研究前列腺素的化学性质和反应。
生物学: 研究人员使用前列腺素 D1 醇来研究前列腺素的生物活性,包括它们在炎症和细胞信号传导中的作用。
医学: 该化合物正在研究其潜在的治疗效果,特别是在炎症和血管健康方面。
作用机制
前列腺素 D1 醇通过与细胞表面上的特定前列腺素受体相互作用发挥其作用。这些受体是 G 蛋白偶联受体家族的一部分,在介导前列腺素的生物学作用中起着至关重要的作用。 前列腺素 D1 醇与其受体结合后,会激活细胞内信号通路,调节各种生理过程,包括炎症、血管舒张和血小板聚集 .
类似化合物:
前列腺素 D2: 前列腺素家族的另一个成员,以其在炎症和过敏反应中的作用而闻名。
前列腺素 E1: 在临床上用于治疗勃起功能障碍和维持新生儿动脉导管的通畅。
前列腺素 F2α: 参与调节生殖系统,并用于诱导分娩。
独特性: 前列腺素 D1 醇的独特性在于其合成性质以及在 C-1 位置存在伯醇基。这种修饰使研究人员能够研究这种官能团对前列腺素生物活性的特定影响。 与天然存在的前列腺素不同,前列腺素 D1 醇为研究这些重要脂类化合物的结构-活性关系提供了一个受控模型 .
相似化合物的比较
Prostaglandin D2: Another member of the prostaglandin family, known for its role in inflammation and allergic responses.
Prostaglandin E1: Used clinically to treat erectile dysfunction and maintain the patency of the ductus arteriosus in newborns.
Prostaglandin F2α: Involved in the regulation of the reproductive system and used to induce labor.
Uniqueness: Prostaglandin D1 alcohol is unique due to its synthetic nature and the presence of a primary alcohol group at the C-1 position. This modification allows researchers to study the specific effects of this functional group on the biological activity of prostaglandins. Unlike naturally occurring prostaglandins, prostaglandin D1 alcohol provides a controlled model for investigating the structure-activity relationships of these important lipid compounds .
属性
IUPAC Name |
(2R,3R,4S)-4-hydroxy-3-(7-hydroxyheptyl)-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O4/c1-2-3-7-10-16(22)12-13-18-17(19(23)15-20(18)24)11-8-5-4-6-9-14-21/h12-13,16-19,21-23H,2-11,14-15H2,1H3/b13-12+/t16-,17-,18-,19+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFHBGFMOSYSBL-DRZBFNIPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=O)O)CCCCCCCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)CCCCCCCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6Z)-4-ethyl-3-methoxy-6-[4-(4-methoxyphenyl)-2H-1,2-oxazol-5-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B8101189.png)
![sodium;(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) sulfate](/img/structure/B8101196.png)




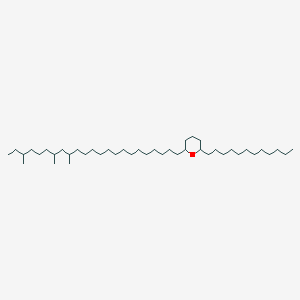
![(1S,3R,4R)-4-[(E,3S)-3-hydroxyoct-1-enyl]-5-[(E)-7-methoxyhept-2-enyl]cyclopentane-1,3-diol](/img/structure/B8101243.png)
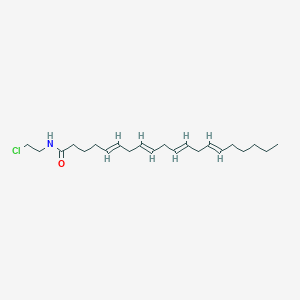

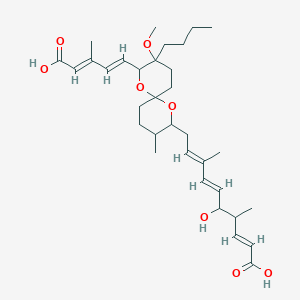
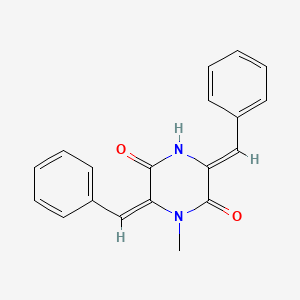
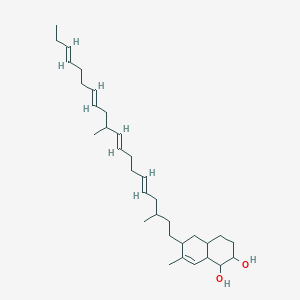
![(E)-6-[(2R,4R,5S)-2-(2-chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid](/img/structure/B8101294.png)
